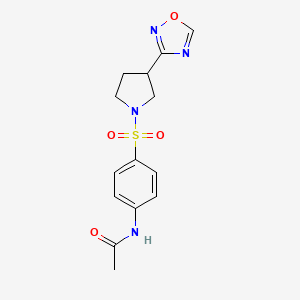

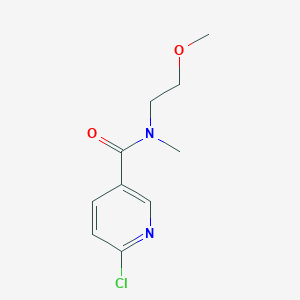

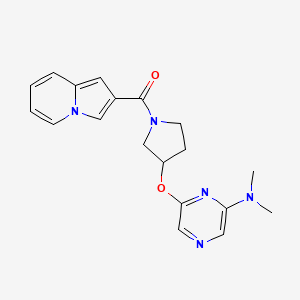

N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as oxadiazole rings, acetamide groups, and sulfonyl linkages are recurrent in the literature, suggesting that this compound may also possess interesting properties such as anticancer or antibacterial activities .

Synthesis Analysis

The synthesis of related compounds typically involves linear synthesis strategies, where various substituents are added to a core structure to generate novel derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds involves multiple steps, including the use of LCMS, IR, and NMR spectroscopies for characterization . This suggests that a similar approach could be employed for the synthesis of this compound, with careful selection of starting materials and reaction conditions to introduce the pyrrolidinyl and sulfonyl groups to the phenyl acetamide core.

Molecular Structure Analysis

The molecular structure of compounds with similar features, such as N-phenyl-N-(pyridin-4-yl)acetamide, has been determined using X-ray crystallography. These studies reveal that the amide unit can be almost planar, with dihedral angles indicating the degree of conjugation with adjacent aromatic rings . For the compound , one could hypothesize that the oxadiazole and pyrrolidinyl groups may influence the planarity and overall conformation of the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological applications. For example, the copper(II) complex of a related N-acetylsulfadiazine derivative has been shown to coordinate with chloride ions and pyrimidinyl nitrogen atoms, forming a tetragonally-distorted octahedral geometry around the metal center . This indicates that the compound of interest may also form complexes with metals and could be explored for its coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents such as oxadiazole and sulfonyl groups can affect properties like solubility, melting point, and stability. The related compounds have been characterized using various spectroscopic techniques, which provide insights into their electronic structure and molecular interactions . These techniques would be essential in determining the physical and chemical properties of this compound.

科学研究应用

合成和抗菌研究:

- Khalid等人(2016年)合成了具有抗菌性能的1,3,4-噁二唑衍生物。合成涉及一系列步骤,从苯磺酰氯和异尼可酸乙酯开始,导致目标化合物展现出中等到出色的抗菌活性 (Khalid et al., 2016)。

抗疟疾和COVID-19药物应用:

- Fahim&Ismael(2021年)对磺胺类药物进行了理论研究,包括N-(苯磺酰)乙酰胺衍生物,作为潜在的抗疟疾药物和COVID-19药物。该研究利用计算计算和分子对接来评估这些化合物的活性 (Fahim & Ismael, 2021)。

抗氧化剂、镇痛剂和抗炎作用的药理评价:

- Faheem的2018年研究评估了新型1,3,4-噁二唑和吡唑衍生物的计算和药理潜力,包括其毒性评估、抑制肿瘤、抗氧化剂、镇痛剂和抗炎作用。这项研究突出了这些化合物的多样化治疗潜力 (Faheem, 2018)。

抗微生物剂合成:

- Darwish等人(2014年)专注于合成新的含有磺胺基团的杂环化合物作为抗微生物剂。他们的研究旨在生产具有潜在抗微生物应用的化合物 (Darwish et al., 2014)。

聚合物科学中的热稳定性:

- Mansoori等人(2012年)合成了新的热稳定聚酰亚胺和聚(酰胺-亚胺),含有1,3,4-噁二唑-2-吡啶基团,展示了这类化合物在材料科学中的应用,用于生产具有特定性能的聚合物 (Mansoori等人,2012年)。

作用机制

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,4-oxadiazoles , which are known to interact with a variety of biological targets.

Mode of Action

Generally, 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target’s function . The exact interaction between this compound and its target would depend on the specific nature of the target.

Biochemical Pathways

Without specific information about the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,4-oxadiazoles have been found to influence a variety of pathways, including those involved in inflammation, cancer, and bacterial infections .

Pharmacokinetics

1,2,4-oxadiazoles are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would depend on its specific chemical structure and the body’s enzymatic processes.

Result of Action

Based on the known effects of 1,2,4-oxadiazoles, it could potentially have anti-inflammatory, anticancer, or antibacterial effects .

未来方向

属性

IUPAC Name |

N-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-10(19)16-12-2-4-13(5-3-12)23(20,21)18-7-6-11(8-18)14-15-9-22-17-14/h2-5,9,11H,6-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZZDFUVWSXVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

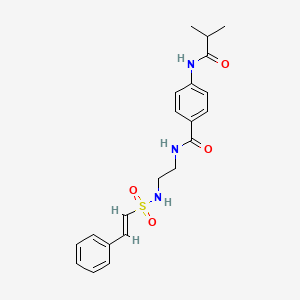

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

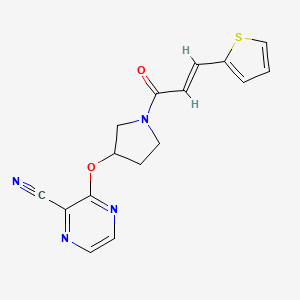

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)